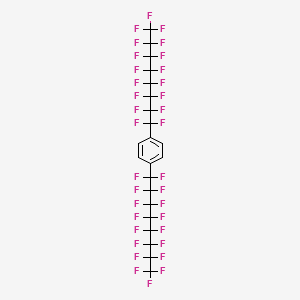
1,4-Bis(heptadecafluorooctyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(heptadecafluorooctyl)benzene is a fluorinated organic compound characterized by the presence of two heptadecafluorooctyl groups attached to a benzene ring. This compound is known for its unique chemical properties, including high thermal stability, hydrophobicity, and resistance to chemical degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(heptadecafluorooctyl)benzene typically involves the reaction of benzene with heptadecafluorooctyl iodide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective attachment of the heptadecafluorooctyl groups to the benzene ring. The process may involve the use of solvents such as acetonitrile and the application of heat to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as distillation and recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(heptadecafluorooctyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: The compound can be reduced under specific conditions to yield reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized products, and reduced compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,4-Bis(heptadecafluorooctyl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of advanced materials and fluorinated compounds.
Biology: Employed in the study of hydrophobic interactions and the development of fluorinated biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1,4-Bis(heptadecafluorooctyl)benzene involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The compound’s fluorinated chains contribute to its high stability and resistance to chemical degradation, making it effective in various applications. The pathways involved include the formation of stable complexes with target molecules and the inhibition of specific biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Bis(trifluoromethyl)benzene
- 1,4-Bis(perfluorooctyl)benzene
- 1,4-Bis(heptafluoropropyl)benzene
Comparison
1,4-Bis(heptadecafluorooctyl)benzene stands out due to its longer fluorinated chains, which provide enhanced hydrophobicity and thermal stability compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring high resistance to chemical and thermal degradation .
Propriétés
Numéro CAS |
132877-69-1 |
|---|---|
Formule moléculaire |
C22H4F34 |
Poids moléculaire |
914.2 g/mol |
Nom IUPAC |
1,4-bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)benzene |
InChI |
InChI=1S/C22H4F34/c23-7(24,9(27,28)11(31,32)13(35,36)15(39,40)17(43,44)19(47,48)21(51,52)53)5-1-2-6(4-3-5)8(25,26)10(29,30)12(33,34)14(37,38)16(41,42)18(45,46)20(49,50)22(54,55)56/h1-4H |
Clé InChI |
FVCOOVCOQRNPDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


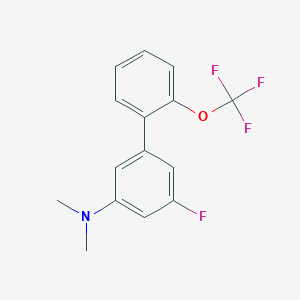
![2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,4-difluorobenzene](/img/structure/B14075534.png)

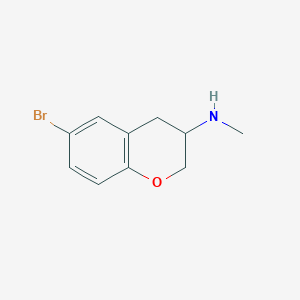
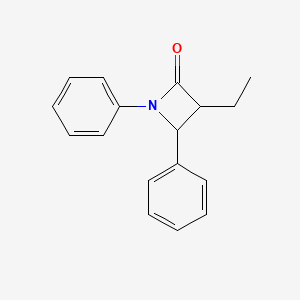
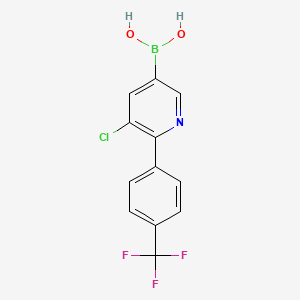
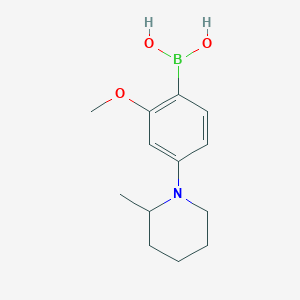
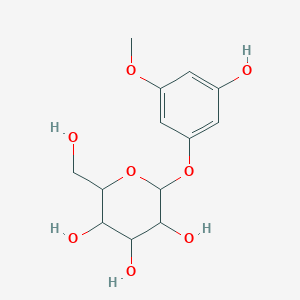

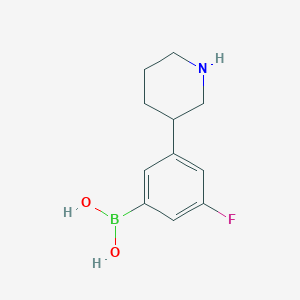
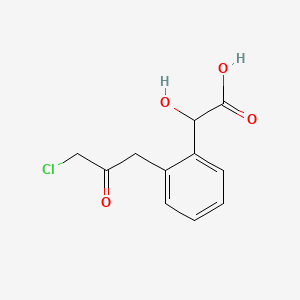
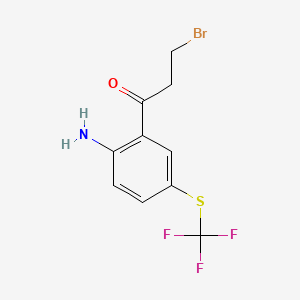
![2-[4-(Difluoromethoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14075611.png)
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester](/img/structure/B14075615.png)
